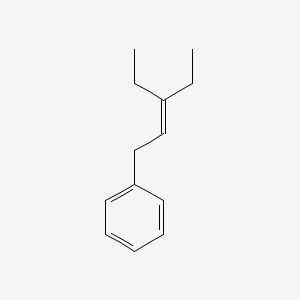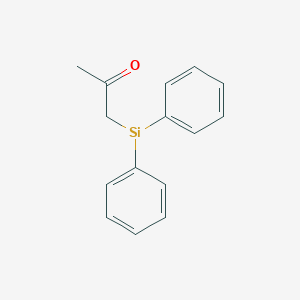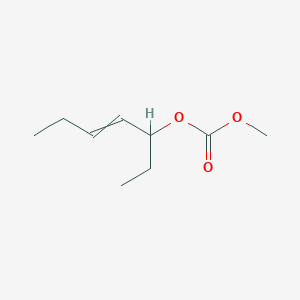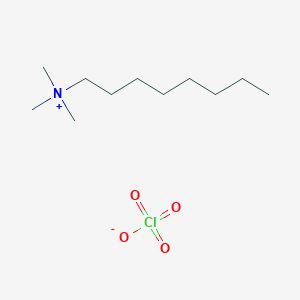
Benzene, (3-ethyl-2-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3-ethyl-2-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-ethyl-2-pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Benzene, (3-ethyl-2-pentenyl)- involves the Grignard reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-ethyl-2-pentene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of Benzene, (3-ethyl-2-pentenyl)- often involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (3-ethyl-2-pentenyl)- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of Benzene, (3-ethyl-2-pentenyl)-. These studies focus on its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, dyes, and polymers. Its aromatic nature and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Benzene, (3-ethyl-2-pentenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons facilitate these reactions, allowing the compound to form stable intermediates and products . The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
- Benzene, (3-ethyl-2-butenyl)-
- Benzene, (3-ethyl-2-hexenyl)-
- Benzene, (3-ethyl-2-propenyl)-
Comparison: Benzene, (3-ethyl-2-pentenyl)- is unique due to the specific positioning and length of its alkyl substituent. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to Benzene, (3-ethyl-2-butenyl)-, the additional carbon in the pentenyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior .
Eigenschaften
CAS-Nummer |
134165-97-2 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3-ethylpent-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(4-2)10-11-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
GTMNROCFJMBFPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCC1=CC=CC=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)

